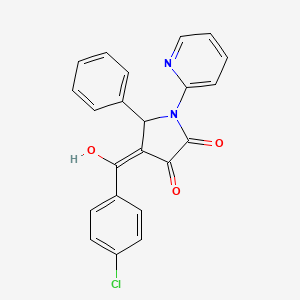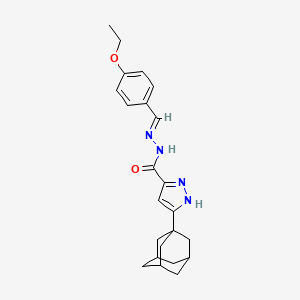
3-(1-adamantyl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Übersicht
Beschreibung
3-(1-adamantyl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as AEBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEBP is a pyrazole-based compound that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 3-(1-adamantyl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been studied in detail. This compound has been reported to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. This compound has been reported to improve insulin sensitivity and glucose uptake by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been reported to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been reported to decrease the expression of matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and cancer metastasis. Additionally, this compound has been reported to increase the expression of glucose transporter 4 (GLUT4) in skeletal muscle cells, which enhances glucose uptake and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-adamantyl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments. This compound is a stable compound that can be synthesized in high yields with purity. This compound has been reported to exhibit potent anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising therapeutic agent. However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which can limit its bioavailability. Additionally, the mechanism of action of this compound is complex and involves multiple pathways, which can make it challenging to study its effects in vitro and in vivo.
Zukünftige Richtungen
There are several future directions for 3-(1-adamantyl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide research. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. This compound has also been reported to exhibit antioxidant properties, and its potential use in treating oxidative stress-related diseases should be investigated. Additionally, the development of novel this compound derivatives with improved solubility and bioavailability should be explored. Finally, the role of this compound in regulating immune responses and inflammation in various diseases should be further investigated.
Conclusion
In conclusion, this compound is a pyrazole-based compound that has shown promising results in scientific research for its potential therapeutic applications. This compound has been synthesized through various methods, and its mechanism of action has been studied in detail. This compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, and its biochemical and physiological effects have been investigated. This compound has several advantages for lab experiments, but also has limitations. Finally, there are several future directions for this compound research, including clinical trials, the development of novel derivatives, and investigating its role in immune responses and inflammation.
Wissenschaftliche Forschungsanwendungen
3-(1-adamantyl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been studied for its potential therapeutic applications in various scientific research studies. This compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have shown that this compound inhibits the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. This compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been reported to improve insulin sensitivity and glucose uptake in diabetic mice.
Eigenschaften
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-2-29-19-5-3-15(4-6-19)14-24-27-22(28)20-10-21(26-25-20)23-11-16-7-17(12-23)9-18(8-16)13-23/h3-6,10,14,16-18H,2,7-9,11-13H2,1H3,(H,25,26)(H,27,28)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWLQSGIFYAKRU-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-amino-3-(1-cyano-2-{4-[ethyl(methyl)amino]phenyl}vinyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3887363.png)
![4-[(allylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3887367.png)
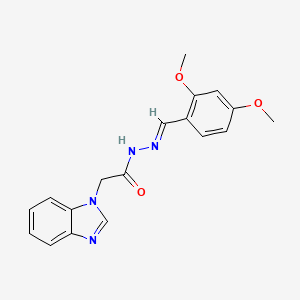
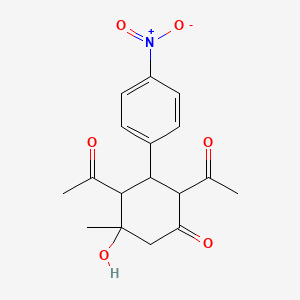

![N'-[4-(diethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B3887396.png)
![4-benzoyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3887401.png)
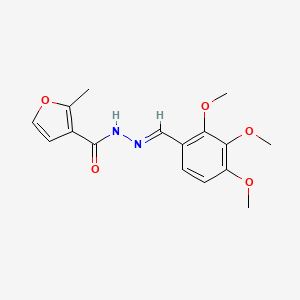
![[2-(4-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B3887408.png)
![3-methyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887418.png)
![3-(2-naphthyl)-N'-[1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887435.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887453.png)

